molecular formula C9H11NO3 B1369398 1-Ethoxy-4-methyl-2-nitrobenzene CAS No. 85653-54-9

1-Ethoxy-4-methyl-2-nitrobenzene

Cat. No.: B1369398
CAS No.: 85653-54-9
M. Wt: 181.19 g/mol
InChI Key: QCDITDRNYKTXNM-UHFFFAOYSA-N
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Description

1-Ethoxy-4-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Reduction: 1-Ethoxy-4-methyl-2-aminobenzene.

    Oxidation: 1-Ethoxy-4-carboxy-2-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-methyl-2-nitrobenzene involves its interaction with various molecular targets and pathways:

    Electrophilic Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.

    Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

1-Ethoxy-4-methyl-2-nitrobenzene can be compared with other similar compounds such as:

    1-Ethoxy-2-nitrobenzene: Lacks the methyl group, resulting in different reactivity and applications.

    1-Methyl-2-nitrobenzene: Lacks the ethoxy group, affecting its solubility and chemical behavior.

    1-Ethoxy-4-nitrobenzene: Lacks the methyl group, influencing its physical and chemical properties.

Properties

IUPAC Name

1-ethoxy-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDITDRNYKTXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602779
Record name 1-Ethoxy-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85653-54-9
Record name 1-Ethoxy-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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